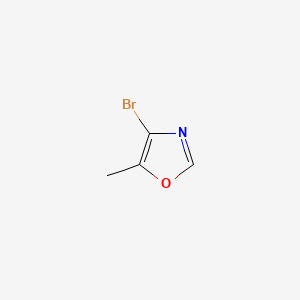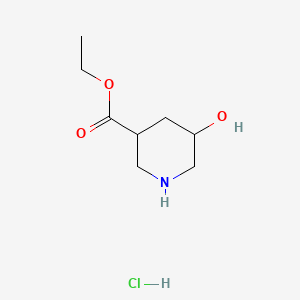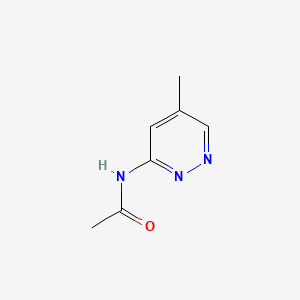
N-(5-methylpyridazin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-methylpyridazin-3-yl)acetamide” is an organic compound with the molecular formula C7H9N3O. It is a derivative of acetamide, which is the simplest amide of acetic acid . Acetamide derivatives have been reported to act as antimicrobial agents .
Synthesis Analysis
The synthesis of acetamide derivatives, including “N-(5-methylpyridazin-3-yl)acetamide”, often involves the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds . The molecular structures of the new compounds are determined using the FT-IR and 1 H-NMR techniques .Molecular Structure Analysis
The molecular structure of “N-(5-methylpyridazin-3-yl)acetamide” is determined using techniques such as FT-IR and 1 H-NMR . These techniques provide information about the functional groups present in the molecule and their arrangement.Applications De Recherche Scientifique
Biological and Environmental Effects of Acetamide Derivatives
- Biological Effects of Acetamide Derivatives : Kennedy (2001) reviewed the biological consequences of exposure to acetamide and its derivatives, including formamide and dimethyl derivatives. This review emphasizes the importance of understanding the biological responses to these chemicals, which vary both qualitatively and quantitatively. The expanded information over the years highlights the commercial significance and the environmental toxicology of these materials, suggesting areas where N-(5-methylpyridazin-3-yl)acetamide could have research applications or implications due to similar chemical properties (Kennedy, 2001).
Pharmacology and Toxicology
- Pharmacology of AMPA Receptor Agonists : The potential of AMPA receptor agonists in depression treatment is highlighted by Yang et al. (2012), suggesting a promising research future for developing novel antidepressants. This indicates the importance of exploring various receptor modulators, including possibly related compounds like N-(5-methylpyridazin-3-yl)acetamide, for their therapeutic effects and mechanisms in scientific research (Yang et al., 2012).
Environmental Protection and Adsorption Studies
- Adsorptive Elimination of Pharmaceuticals from Water : Igwegbe et al. (2021) conducted a comprehensive review on the adsorption of acetaminophen from water, emphasizing the high potential of certain adsorbents and the mechanisms of uptake. This research area could be relevant for N-(5-methylpyridazin-3-yl)acetamide in terms of environmental protection and the study of adsorption processes for removing pharmaceuticals and related compounds from water sources (Igwegbe et al., 2021).
Neuropharmacology and Therapeutic Mechanisms
- Ketamine and Ketamine Metabolite Pharmacology : Zanos et al. (2018) provided a comprehensive review on ketamine and its metabolites, focusing on their therapeutic uses and pharmacological targets. This study underlines the complexity of drug actions and the potential for unexpected therapeutic effects, suggesting a similar breadth of research could be applied to N-(5-methylpyridazin-3-yl)acetamide to uncover its pharmacological and therapeutic mechanisms (Zanos et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-(5-methylpyridazin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-3-7(9-6(2)11)10-8-4-5/h3-4H,1-2H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVHAQRJWOWXJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857086 |
Source


|
| Record name | N-(5-Methylpyridazin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridazin-3-yl)acetamide | |
CAS RN |
1314406-52-4 |
Source


|
| Record name | N-(5-Methylpyridazin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


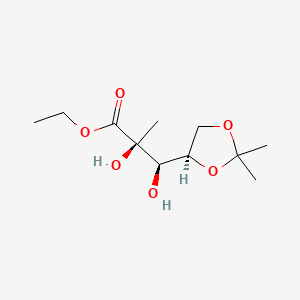
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B580519.png)

![Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate](/img/structure/B580525.png)

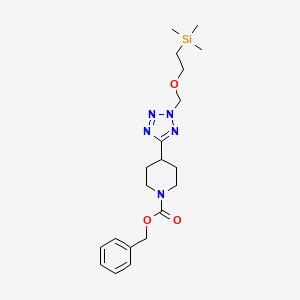

![[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B580530.png)
![2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B580533.png)

